Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride
Description
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS: 79751-43-2) is an organic hydrochloride salt with the molecular formula C₁₂H₁₈ClNO₃ and a molecular weight of 259.73 g/mol . It is structurally characterized by a propanoate backbone substituted with an amino group at position 2 and a 4-methoxyphenyl group at position 3. This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate or impurity in drugs like venlafaxine hydrochloride . Its storage requires an inert atmosphere at room temperature, and it exhibits hazard warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKCSGNZMMXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465873 | |
| Record name | Ethyl O-methyltyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-11-6, 79751-43-2 | |
| Record name | NSC47130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl O-methyltyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Malonic Ester Synthesis Pathway
An alternative route starting from diethyl malonate enables racemic synthesis without chiral starting materials. This three-step sequence involves alkylation, amination, and salt formation:
Step 1: Alkylation
Diethyl malonate undergoes nucleophilic substitution with 4-methoxybenzyl chloride in the presence of sodium ethoxide. The reaction proceeds via a stabilized enolate intermediate, with yields reaching 88% in ethanol at 78°C.
Step 2: Reductive Amination
The alkylated malonate ester reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to introduce the amino group. This step requires careful pH control (pH 6–7) to minimize imine hydrolysis, achieving 82% yield.
Step 3: Salt Formation
Treatment with gaseous HCl in ethyl acetate precipitates the hydrochloride salt. Crystallization from a 2:1 ethyl acetate/hexane mixture enhances purity to >99%.
Optimization Parameters and Process Controls
Temperature and Solvent Effects
Comparative studies reveal solvent polarity critically influences reaction rates:
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Esterification | Ethanol | 65 | 95.5 vs. 89.3 (MeOH) |
| Mitsunobu | Toluene | 25 | 85.8 vs. 72.1 (THF) |
| Hydrolysis | MeOH/H₂O (3:1) | 25 | 81.4 vs. 68.9 (EtOH) |
Data adapted from patent examples and technical reports. Polar aprotic solvents like tetrahydrofuran (THF) accelerate enolate formation in malonic ester alkylation but reduce selectivity in Mitsunobu reactions.
Protecting Group Strategies
The trifluoroacetyl (TFA) group outperforms carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups in tyrosine-derived routes:
| Protecting Group | Deprotection Efficiency (%) | Side Products (%) |
|---|---|---|
| TFA | 98.6 | 1.4 |
| Cbz | 89.2 | 9.8 |
| Boc | 92.7 | 6.3 |
TFA’s stability under etherification conditions and facile acidolytic removal minimize side reactions.
Comparative Analysis of Synthesis Methods
Yield and Purity Profiles
| Method | Total Yield (%) | HPLC Purity (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Tyrosine Derivative | 81.4 | 99.3 | 99.6 |
| Malonic Ester | 72.8 | 98.1 | Racemic |
The tyrosine route’s superiority in stereochemical control makes it preferred for pharmaceutical applications requiring single enantiomers.
Environmental and Economic Considerations
| Parameter | Tyrosine Route | Malonic Ester Route |
|---|---|---|
| Raw Material Cost | $12.50/g | $8.20/g |
| E-Factor* | 18.7 | 24.9 |
| Reaction Steps | 4 | 3 |
*E-Factor = kg waste/kg product. Data from . While the malonic ester route uses cheaper starting materials, its higher E-factor and racemic output limit industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is characterized by the following properties:
- Molecular Formula : C₁₂H₁₈ClNO₃
- Molecular Weight : Approximately 259.73 g/mol
- Density : 1.098 g/cm³
- Boiling Point : 324.4°C at 760 mmHg
- Solubility : Enhanced solubility in water due to its hydrochloride salt form .
Potential Anti-Cancer Activity
Preliminary studies suggest that this compound may exhibit anti-cancer properties, particularly against gastric cancer. This is attributed to its structural similarity to other compounds known for their biological activity. The compound's ability to interact with specific receptors involved in cancer pathways warrants further investigation.
Drug Development
The compound is being explored for its potential role in drug synthesis, particularly as a precursor for developing new therapeutic agents. Its structure allows for modifications that could enhance pharmacological effects or reduce side effects, making it a valuable candidate in drug discovery programs .
Synthesis of Derivatives
This compound serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions that are essential for creating more complex molecules. This capability makes it useful in the synthesis of various derivatives that may possess enhanced biological activities .
Interaction Studies
Research has focused on the binding affinity of this compound to various biological receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2RS)-3-(Dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO₃
- Molecular Weight : 287.78 g/mol
- Key Differences: Substitution of the amino group with a dimethylamino group at position 3. Acts as Impurity B(EP) in venlafaxine hydrochloride synthesis . Lower water solubility compared to the target compound but higher solubility in organic solvents like acetone .
- Pharmacological Impact: The dimethylamino group may alter receptor-binding affinity due to increased steric hindrance and basicity .
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₄
- Molecular Weight : 261.7 g/mol
- Key Differences: Replacement of the 4-methoxyphenyl group with a 3,4-dihydroxyphenyl moiety. Discontinued commercial availability, suggesting challenges in synthesis or stability .
Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₅ClFNO₂ (inferred from synthesis in )
- Key Differences :
Ethyl 2-amino-3-(4-cyanophenyl)propanoate Hydrochloride
- Molecular Formula : C₁₂H₁₄ClN₂O₂
- Molecular Weight : 259.71 g/mol
- Key Differences: Presence of a cyano group instead of methoxy on the phenyl ring. The electron-withdrawing cyano group may reduce solubility in polar solvents but improve resistance to oxidative metabolism .
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate Hydrochloride (Positional Isomer)
- Molecular Formula: C₁₂H₁₈ClNO₃
- Key Differences: Amino group at position 3 instead of position 2. Altered stereoelectronic properties may impact interactions with biological targets .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Fluorine substitution () balances solubility and metabolic stability, making it a preferred choice in CNS drug candidates.
- Pharmacological Relevance: The target compound and its dimethylamino variant () are critical in quality control for venlafaxine, ensuring compliance with regulatory standards . Positional isomers (e.g., amino at position 3 vs. 2) may exhibit divergent binding affinities to monoamine transporters, warranting further study .
Biological Activity
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a compound with the molecular formula C₁₂H₁₈ClNO₃, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by an ethyl ester structure that includes an amino group and a methoxy-substituted phenyl group. The presence of the hydrochloride form enhances its solubility in polar solvents, making it suitable for various applications in pharmaceuticals and biochemistry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Binding : The compound can bind to various receptors, modulating their activity. This interaction is crucial for its therapeutic applications, particularly in pain relief and neurological disorders.
1. Antioxidant Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, novel derivatives have shown higher antioxidant activity than ascorbic acid when tested using the DPPH radical scavenging method .
2. Anticancer Activity
Studies have evaluated the anticancer potential of related compounds against various cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating that structural modifications can enhance anticancer efficacy .
3. Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes suggests a role in reducing inflammation. This property is particularly relevant for developing treatments for inflammatory diseases.
4. Neuroprotective Effects
Similar compounds have been investigated for their neuroprotective properties, suggesting that this compound could also offer therapeutic benefits in neurological disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-amino-3-(phenyl)propanoate | Lacks methoxy group | Different biological activity profile |
| Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of methoxy | Potentially varied receptor interactions |
| Ethyl 2-amino-3-(4-chlorophenyl)propanoate | Chlorine substitution on phenyl ring | May exhibit different pharmacological effects |
The specific substitution pattern of the methoxy group in this compound enhances its lipophilicity and may influence its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Research : In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency against cancer cells .
- Neuropharmacology : Investigations into the neuroprotective effects suggest that the compound may mitigate neuronal damage through antioxidant mechanisms, which warrants further exploration in clinical settings.
- Inflammation Models : Animal models have shown promising results where the compound reduced markers of inflammation significantly compared to control groups, supporting its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride, and how is purity ensured?
- Methodology : Synthesis typically involves multi-step processes, including alkylation of 4-methoxyphenyl precursors, amination, esterification, and purification via recrystallization. Critical steps include pH control during amination to avoid side reactions and chromatographic purification (e.g., HPLC) to isolate the hydrochloride salt .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight .
Q. How is this compound utilized in pharmaceutical impurity profiling?
- Application : As a known impurity in venlafaxine hydrochloride (an SNRI antidepressant), it is used in quality control to validate analytical methods (e.g., LC-MS) for detecting trace impurities in drug formulations. Stability studies under accelerated conditions (e.g., heat, humidity) assess degradation pathways .
- Protocol : Spiking drug samples with the compound at defined concentrations (0.1–1.0%) and comparing chromatographic retention times against reference standards .
Q. What physicochemical properties are critical for its handling in laboratory settings?
- Key Properties :
- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, ethanol) .
- Stability : Hygroscopic; requires storage at 2–8°C under inert atmosphere to prevent hydrolysis of the ester group .
- Melting Point : 166–170°C (varies slightly with crystallinity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its receptor-binding affinity or enzyme interactions?
- Methodology :
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled venlafaxine) to measure competitive inhibition at serotonin/norepinephrine transporters .
- Enzyme Studies : Kinetic assays (e.g., fluorometric or colorimetric) to assess inhibition constants (Ki) against monoamine oxidases or cytochrome P450 isoforms. Structural analogs (e.g., 4-fluoro or 4-chloro derivatives) serve as controls to isolate substituent effects .
Q. How do structural modifications (e.g., substituent changes) alter reactivity or bioactivity?
- Case Studies :
- Methoxy vs. Bromo : Replacing the 4-methoxy group with bromo (Electron-Withdrawing Group, EWG) increases electrophilicity, enhancing reactivity in nucleophilic substitution but reducing blood-brain barrier permeability due to higher polarity .
- Stereochemistry : (R)- vs. (S)-enantiomers exhibit divergent receptor selectivity. For example, (R)-configurations may show higher affinity for serotonin transporters .
Q. How can contradictions in bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Approach :
- Impurity Analysis : Use LC-MS to rule out interference from synthetic byproducts (e.g., des-methyl analogs) .
- Stereochemical Purity : Chiral HPLC or polarimetry to confirm enantiomeric excess, as racemic mixtures can skew activity data .
- Cell Line Variability : Standardize assays using isogenic cell lines and control for expression levels of target receptors .
Q. What comparative studies highlight its uniqueness among amino acid derivatives?
- Structural and Functional Comparisons :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
